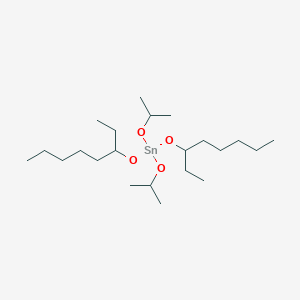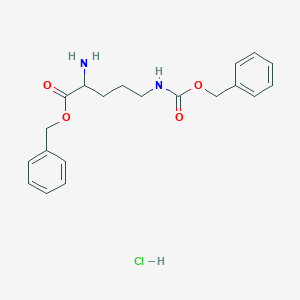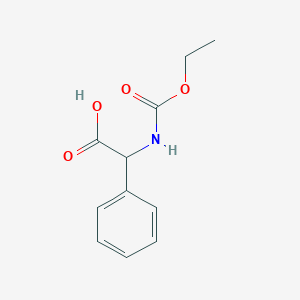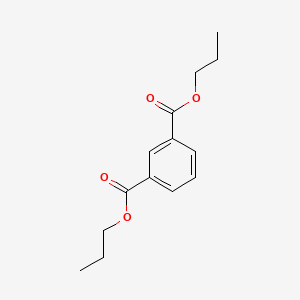
Tin(IV) 2-ethylhexanoate diisopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD00210604, also known as tin(IV) 2-ethylhexanoate diisopropoxide, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tin(IV) 2-ethylhexanoate diisopropoxide typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+2C8H16O2+2C3H8O→Sn(C8H15O2)2(C3H7O)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tin(IV) 2-ethylhexanoate diisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The organic groups attached to the tin atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) compounds)
Substitution: Various organotin derivatives depending on the substituent used.
Applications De Recherche Scientifique
Tin(IV) 2-ethylhexanoate diisopropoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use as an anticancer agent.
Mécanisme D'action
The mechanism of action of tin(IV) 2-ethylhexanoate diisopropoxide involves its interaction with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tin(IV) chloride (SnCl4)
- Tin(II) chloride (SnCl2)
- Dibutyltin dilaurate
- Tributyltin oxide
Uniqueness
Tin(IV) 2-ethylhexanoate diisopropoxide is unique due to its specific combination of organic groups attached to the tin atom. This gives it distinct chemical properties and reactivity compared to other organotin compounds.
Propriétés
Formule moléculaire |
C22H48O4Sn |
|---|---|
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
di(octan-3-yloxy)-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |
Clé InChI |
PGCMGLRZGNUYHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)


![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
